molecular formula C8H11N5S B454684 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 957299-16-0

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B454684
CAS No.: 957299-16-0
M. Wt: 209.27g/mol
InChI Key: ZJIKYCCYGRSXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Thioethers and other substituted derivatives.

Scientific Research Applications

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the heterocyclic rings can participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. The thiol group adds further versatility, allowing for various chemical modifications and interactions.

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential antimicrobial, antifungal, and anticancer properties. The following sections summarize the key findings from various research studies regarding its biological activity.

  • Molecular Formula : C8H11N5S
  • Molecular Weight : 195.27 g/mol
  • CAS Number : 512811-73-3

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study focused on S-substituted derivatives demonstrated their effectiveness against various bacterial strains:

Microorganism MIC (µg/mL) MBCK (µg/mL)
Staphylococcus aureus31.25 - 62.562.5 - 125
Escherichia coli31.25 - 62.562.5 - 125
Pseudomonas aeruginosa31.25 - 62.562.5 - 125
Candida albicans31.25 - 62.562.5 - 125

The study concluded that variations in substituents did not significantly alter the antimicrobial efficacy of the derivatives, suggesting a robust structure-activity relationship .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida species, which is crucial for developing treatments for fungal infections resistant to conventional therapies.

Anticancer Activity

Emerging research has highlighted the potential anticancer properties of triazole derivatives. A study indicated that certain compounds within this class exhibited cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (breast cancer)0.0585
HeLa (cervical cancer)0.0692
HT-29 (colon cancer)0.00217

These results suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development in anticancer therapies .

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial and cancer cell metabolism. For instance, the inhibition of fungal cytochrome P450 enzymes is a well-documented mechanism by which triazoles exert their antifungal effects.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of a triazole derivative in treating infections caused by resistant bacterial strains in hospitalized patients. Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Cancer Treatment Trials : Preclinical studies involving animal models have shown that treatment with triazole derivatives led to a decrease in tumor size and improved survival rates compared to untreated controls.

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-5-4-6(11-13(5)3)7-9-10-8(14)12(7)2/h4H,1-3H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIKYCCYGRSXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.